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molecular formula C12H15BrO2S B8463564 Ethyl 2-(3-bromo-phenylsulfanyl)-2-methyl-propionate

Ethyl 2-(3-bromo-phenylsulfanyl)-2-methyl-propionate

Cat. No. B8463564
M. Wt: 303.22 g/mol
InChI Key: SAFVJVHWBXVWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713971B2

Procedure details

10 g (52.9 mmol) of 3-bromothiophenol are placed in the presence of 9.4 ml (63.5 mmol) of ethyl bromoisobutyrate and 8 g (57.9 mmol) of K2CO3 in 100 ml of EtOH. This mixture is stirred at reflux for 4 h and then dry concentrated. The residue is taken up in water. After extraction in AcOEt and then drying on MgSO4, the organic phases are dry concentrated. The oil obtained is purified by flash chromatography on silica (petroleum ether:AcOEt 90:10) and 11a is isolated in the form of clear oil (16.8 g, quantitative yield). TLC silica gel 60 F 254 Merck, petroleum ether:AcOEt 90:10, Rf=0.72.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.Br[C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].C([O-])([O-])=O.[K+].[K+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([S:8][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Step Two
Name
Quantity
9.4 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
After extraction in AcOEt
CUSTOM
Type
CUSTOM
Details
drying on MgSO4
CUSTOM
Type
CUSTOM
Details
the organic phases are dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica (petroleum ether:AcOEt 90:10)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)SC(C(=O)OCC)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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